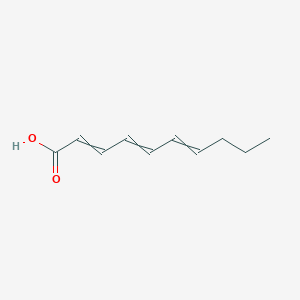

Deca-2,4,6-trienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

71697-02-4 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

deca-2,4,6-trienoic acid |

InChI |

InChI=1S/C10H14O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-9H,2-3H2,1H3,(H,11,12) |

InChI Key |

FELONIKRCJBDIO-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CC=CC=CC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Stereoselective Methodologies for Deca 2,4,6 Trienoic Acid Derivatives

Strategies for Carbon-Carbon Bond Formation in Conjugated Trienes

The Wittig reaction is a cornerstone in organic synthesis for forming carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides (Wittig reagents). wikipedia.orglibretexts.orglumenlearning.com This method is widely used to convert aldehydes and ketones into alkenes. wikipedia.org The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is influenced by the nature of the ylide. Stabilized ylides typically lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The general process involves the preparation of a phosphonium salt from triphenylphosphine (B44618) and an alkyl halide, followed by deprotonation with a strong base to generate the ylide. lumenlearning.com The reaction of the ylide with an aldehyde or ketone proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to furnish the alkene and triphenylphosphine oxide. libretexts.orglumenlearning.com The high stability of triphenylphosphine oxide is a significant driving force for this reaction. lumenlearning.com

In the context of synthesizing complex molecules like deca-2,4,6-trienoic acid derivatives, the Wittig reaction offers a reliable way to introduce specific double bonds. For instance, unstabilized phosphonium salts have been used to install a (Z)-alkene in the synthesis of complex natural products. mdpi.com The Schlosser modification of the Wittig reaction provides a method to convert the intermediate erythro betaine to the threo betaine, leading to the formation of the (E)-alkene. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs phosphonate (B1237965) carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.orgalfa-chemistry.com This reaction typically involves the reaction of an aldehyde or ketone with a stabilized phosphonate carbanion to produce predominantly (E)-alkenes. wikipedia.orgresearchgate.net A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed by extraction. wikipedia.orgalfa-chemistry.com

The stereoselectivity of the HWE reaction is generally high for the (E)-isomer, especially when electron-withdrawing groups are present on the phosphonate. wikipedia.org The reaction conditions, including the base and solvent used, can influence the stereochemical outcome. youtube.comacs.org For example, using NaH as the base in a solvent like tetrahydrofuran (B95107) (THF) is common. alfa-chemistry.com

The HWE reaction has been instrumental in the synthesis of conjugated systems. For instance, it has been used to create conjugated trienes in the total synthesis of natural products. thieme-connect.com The reaction's reliability and stereocontrol make it a valuable tool for constructing the polyene backbone of molecules like this compound. While the classical HWE reaction favors the E-isomer, modifications have been developed to achieve Z-selectivity.

Still-Gennari (SG) Olefination

To address the need for (Z)-alkenes, the Still-Gennari (SG) olefination was developed as a modification of the Horner-Wadsworth-Emmons reaction. thieme-connect.comresearchgate.net This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-coordinating bases like potassium hexamethyldisilazane (B44280) (KHMDS) and a crown ether, to achieve high (Z)-selectivity. thieme-connect.comenamine.net

The SG olefination has proven to be a powerful tool for the synthesis of Z-olefins, complementing the E-selective nature of the standard HWE reaction. researchgate.netresearchgate.net This methodology has been applied in the synthesis of complex molecules where the Z-geometry of a double bond is crucial. researchgate.net For example, a tandem Pd-catalyzed alkenylation-SG olefination process has been developed to prepare (2Z,4E,6E)- and (2Z,4E,6Z)-trienoic esters with high stereoselectivity. researchgate.net However, the success of the SG olefination can be substrate-dependent, and in some cases, achieving high Z-selectivity can be challenging. researchgate.net

Recent advancements have focused on developing new Still-Gennari type reagents to improve Z-selectivity and broaden the substrate scope, sometimes allowing for the use of milder bases and reaction conditions. researchgate.netnih.gov

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene. wikipedia.orgnumberanalytics.com This reaction is a powerful method for forming substituted alkenes and has been widely applied in organic synthesis. numberanalytics.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The catalytic cycle of the Heck reaction involves the oxidative addition of the halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. numberanalytics.com A variety of palladium catalysts, ligands, and bases can be employed, and the reaction conditions can be tuned to optimize the yield and selectivity. wikipedia.org

The intramolecular version of the Heck reaction is a valuable strategy for constructing cyclic systems containing double bonds. chim.it In the synthesis of polyenes, the Heck reaction can be used to create conjugated systems. For instance, a palladium-tetraphosphine complex has been shown to be effective for the Heck reaction of vinyl bromides with alkenes to produce conjugated dienes. organic-chemistry.org While the Heck reaction is a powerful tool, its application in the synthesis of complex polyenoic acids like this compound may require careful optimization to control regioselectivity and avoid side reactions.

Transition-Metal Catalyzed Coupling Reactions for Polyene Scaffolds

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex organic molecules, including conjugated polyenes. nobelprize.org Among these, the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a palladium or nickel catalyst, is particularly versatile. wikipedia.orgnumberanalytics.com This reaction allows for the formation of carbon-carbon bonds between sp, sp2, and sp3-hybridized carbon atoms. wikipedia.org

A significant advantage of the Negishi coupling is its high stereoselectivity, often proceeding with ≥97–98% retention of the double bond geometry. nih.gov This makes it an excellent method for the synthesis of stereochemically defined polyenes. For example, a highly selective synthesis of all eight stereoisomers of ethyl trideca-2,4,6-trienoate has been achieved using a strategy that relies on Pd-catalyzed Negishi coupling. nih.gov

The preparation of the required organozinc reagents can be achieved through various methods, including the direct insertion of zinc into organic halides or by transmetalation from other organometallic species. sigmaaldrich.com The functional group tolerance of the Negishi coupling is generally high, making it suitable for use in the later stages of a complex synthesis. wikipedia.org The combination of Negishi coupling with other olefination methods, such as the HWE reaction, provides a powerful and flexible approach to the synthesis of a wide range of conjugated oligoenoic esters. nih.gov

Titanium-Catalyzed Cross-Cyclomagnesiation

A novel and efficient approach for the synthesis of trienoic fatty acids involves a titanium-catalyzed cross-cyclomagnesiation reaction. sciforum.netsciforum.net This method has been successfully applied to produce natural and synthetic dienoic and trienoic acids with potential antiviral, antitumor, and antifungal properties. sciforum.net The core of this strategy is the cross-cyclomagnesiation of O-, N-, and Si-containing allenes with aliphatic 1,2-dienes using a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), and a Cp2TiCl2 catalyst. sciforum.net This reaction yields functionally substituted mono- and bicyclic organomagnesium compounds. sciforum.net

One of the key advantages of this methodology is its ability to produce unsymmetrical organomagnesium compounds with high stereochemical purity (>99%) and in high yields (>80%). sciforum.net The reaction conditions, typically conducted in diethyl ether, are optimized to minimize the formation of by-products from the homo-cyclomagnesiation of the aliphatic 1,2-dienes. sciforum.net

A Z-stereoselective method for synthesizing unsaturated acids with a 1Z,5Z,9Z-triene system has been developed using this titanium-catalyzed cross-coupling of oxygen-containing and aliphatic 1,2-dienes as the pivotal step. mdpi.com The synthesis of the required (6Z)-alka-1,2,6-trienes can be achieved from commercially available 1-bromoalkanes and 1-alkynes in a multi-step process. mdpi.com The subsequent cross-cyclomagnesiation of these trienes with tetrahydropyran (B127337) ethers of allene (B1206475) alcohols, followed by acid hydrolysis, yields tetrahydropyran ethers with 1Z,5Z,9Z-triene moieties in high yields (81–89%). mdpi.com The final step is the Jones oxidation of these ethers to furnish the desired trienoic acids in good yields (61–64%). mdpi.com

Stereochemical Control and Isomer-Specific Synthesis of this compound Isomers

The precise arrangement of atoms in space, or stereochemistry, is a critical factor in the biological activity of this compound isomers. Stereoisomers are compounds that share the same structural formula but differ in the spatial arrangement of their atoms. uou.ac.in This can manifest as geometrical isomerism (cis-trans or E/Z) or optical isomerism. uou.ac.in

For alkenes with multiple substituents, the E/Z notation is used to designate the configuration around the double bonds. This system assigns priorities to the substituents on each carbon of the double bond based on atomic number. If the higher-priority groups are on the same side of the double bond, it is assigned the Z configuration (from the German zusammen, meaning together). If they are on opposite sides, it is the E configuration (from the German entgegen, meaning opposite). uou.ac.in

A notable example of stereospecific synthesis is the preparation of (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid. nih.gov This multi-step synthesis begins with 1-heptyne (B1330384) and involves a series of palladium-catalyzed cross-coupling reactions. nih.gov A key step is a stereoselective Wittig reaction, which helps to establish the desired geometry of the double bonds. nih.gov Further control is achieved through the stereocontrolled reduction of a triple bond to form the Z-double bond. nih.gov This meticulous approach ensures the formation of the specific trienoic acid isomer with high purity. nih.gov

The development of such isomer-specific synthetic routes is essential for studying the metabolic fate and biological activity of individual conjugated linoleic acid isomers and their derivatives. nih.gov

Total Synthesis Approaches to Natural Products Containing Decatrienoic Acid Moieties

The total synthesis of natural products is a cornerstone of organic chemistry, providing access to complex molecules with significant biological activities. sci-hub.se These endeavors not only make these compounds available for further study but also drive the development of new synthetic methodologies. sci-hub.se The synthesis of natural products containing decatrienoic acid moieties often presents significant challenges in controlling the stereochemistry of the conjugated triene system.

While specific total syntheses of this compound itself were not detailed in the provided search results, the principles of total synthesis are broadly applicable. nih.govorganicchemistrydata.orge-bookshelf.de Retrosynthetic analysis is a key strategy, where the target molecule is conceptually broken down into simpler, commercially available starting materials. mdpi.com

For instance, the synthesis of trienoic acids with non-methylene-interrupted Z-double bonds utilized a retrosynthetic approach where the target acid was traced back to (6Z)-alka-1,2,6-trienes and tetrahydropyran ethers of allene alcohols. mdpi.com This highlights how a complex target can be simplified into key building blocks that can be synthesized and then coupled using reliable reactions.

The total synthesis of complex natural products often involves a sequence of reactions, including cycloadditions, coupling reactions, and functional group manipulations, to construct the carbon skeleton and introduce the necessary functional groups with the correct stereochemistry. nih.gov

Molecular Mechanisms of Biological Activity and Receptor Interactions

Modulation of Cellular Signaling Pathways

Deca-2,4,6-trienoic acid engages with cellular signaling networks, leading to a cascade of downstream effects. Its interactions are complex, involving direct binding to receptors and enzymes, as well as indirect effects through the modulation of cellular environments.

Peroxisome Proliferator-Activated Receptor (PPAR)-γ Activation

Peroxisome Proliferator-Activated Receptors (PPARs) are transcription factors activated by fatty acids and their derivatives, playing crucial roles in lipid metabolism, inflammation, and cell differentiation. nih.govyoutube.com While many polyunsaturated fatty acids are known to be natural ligands for PPARs, direct evidence documenting the activation of PPAR-γ by this compound specifically is not extensively available in the current scientific literature. reactome.orgnih.gov

However, studies on structurally related conjugated fatty acids provide insights into potential mechanisms. For instance, certain isomers of conjugated linolenic acid (a C18 trienoic acid) and octatrienoic acids have been identified as PPAR-γ activators. mdpi.commdpi.com Alpha-eleostearic acid, a conjugated triene, has been shown to exert effects through PPARγ in breast cancer cells. mdpi.com This suggests that other conjugated trienoic acids, potentially including isomers of this compound, could also serve as ligands for PPARs, a possibility that warrants further investigation.

Inhibition of Key Enzymes (e.g., Topoisomerase I, ATPase, Antioxidant Enzymes)

Research into the specific inhibitory effects of this compound on key enzymes is emerging, with studies on its isomers providing valuable data.

ATPase and Antioxidant Enzyme Inhibition: A study on the isomer 2E,4E-Decadienoic acid (DDA) demonstrated its capacity to inhibit both ATPase and antioxidant enzyme activity in the oomycete Phytophthora nicotianae. This inhibition disrupts energy metabolism and the cell's ability to cope with oxidative stress, contributing to the compound's anti-oomycete effects.

Topoisomerase I Inhibition: Topoisomerase I is a critical enzyme for DNA replication and transcription, making it a target for anticancer agents. mdpi.comnih.gov While some synthetic trienoic acids have been hypothesized to act as Topoisomerase I inhibitors based on in silico docking studies, direct experimental evidence of this compound inhibiting this enzyme is not presently found in the reviewed literature. nih.gov

Effects on Lipid Metabolism and Oxidative Stress Pathways

As a fatty acid, this compound is intrinsically linked to lipid metabolism and oxidative stress.

Oxidative Stress Induction: The isomer 2E,4E-Decadienoic acid has been shown to induce oxidative stress in P. nicotianae. This is characterized by the accumulation of reactive oxygen species (ROS), which can damage cellular components. The formation of conjugated fatty acids can itself be a result of oxidative stress, suggesting a complex relationship within these pathways. mdpi.com Nitro-fatty acids, formed under conditions of inflammatory stress, are known to modulate signaling pathways. nih.gov

Lipid Metabolism: Conjugated fatty acids are known to influence lipid metabolism. researchgate.netnih.gov For example, eicosapentaenoic acid, another polyunsaturated fatty acid, has been shown to reduce the synthesis of triacylglycerol by inhibiting the enzyme acyl-CoA:1,2-diacylglycerol acyltransferase. nih.gov While direct studies on the effect of this compound on specific lipid metabolic enzymes are limited, its nature as a conjugated fatty acid suggests it participates in and influences these pathways.

Cellular Responses and Phenotypic Alterations

The modulation of signaling pathways by this compound translates into observable changes in cellular behavior, including effects on cell survival, growth, and structural integrity.

Influence on Cell Proliferation and Apoptosis Mechanisms

The impact of conjugated trienoic acids on cell viability is a significant area of research, particularly in the context of cancer.

Cytotoxicity and Anti-Proliferative Effects: Studies have demonstrated that conjugated trienoic fatty acids, as a class, exhibit potent cytotoxic effects against various human tumor cell lines. nih.govelsevierpure.com This cytotoxicity is notably more pronounced than that of conjugated dienoic fatty acids, such as conjugated linoleic acid (CLA). nih.govelsevierpure.com This suggests a strong influence on the mechanisms that control cell proliferation.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells. mdpi.com Research on synthetic trienoic acids has shown that they can efficiently initiate apoptosis, with the cell death mechanism being activated through the mitochondrial pathway. nih.gov One study identified that a specific synthetic trienoic acid induced apoptosis in 48.24% of treated Jurkat tumor cells at a concentration of 0.079 μM. nih.gov

| Cell Line | Tumor Type | Observed Effect | Reference |

|---|---|---|---|

| DLD-1 | Colorectal | Intense Cytotoxicity | nih.gov |

| HepG2 | Hepatoma | Intense Cytotoxicity | nih.gov |

| A549 | Lung | Intense Cytotoxicity | nih.gov |

| MCF-7 | Breast | Intense Cytotoxicity | nih.gov |

| MKN-7 | Stomach | Intense Cytotoxicity | nih.gov |

| Jurkat | T-cell leukemia | Apoptosis Induction | nih.gov |

Impact on Cell Membrane Integrity and Function

The cell membrane is a primary site of interaction for fatty acids, and this compound is no exception.

Membrane Permeability: Research on the isomer 2E,4E-Decadienoic acid has shown that it increases cell membrane permeability. This disruption of the membrane barrier can lead to a loss of cellular homeostasis and contribute to cell death.

Membrane Composition and Fluidity: Polyunsaturated fatty acids are fundamental components of the cell membrane's phospholipid bilayer. The presence of double bonds in their structure introduces kinks, which prevents tight packing and helps maintain membrane fluidity. As a polyunsaturated fatty acid, this compound would be incorporated into cell membranes, thereby influencing their physical properties and the function of membrane-bound proteins.

Induction of Specific Cellular Processes (e.g., Melanogenesis)

Melanogenesis is the complex process of melanin (B1238610) synthesis and is a critical cellular activity for protecting the skin from the harmful effects of ultraviolet (UV) radiation. nih.govmdpi.com Research into compounds that can safely and effectively modulate this process is a significant area of dermatological science. While direct studies on this compound's effect on melanogenesis are not yet widely published, compelling evidence from analogous compounds suggests its potential as a pro-melanogenic agent.

A notable study on 2,4,6-octatrienoic acid, a structurally similar but shorter-chain fatty acid, has demonstrated its capacity to promote melanogenesis. nih.govresearchgate.net This compound was found to up-regulate the expression of key enzymes and transcription factors involved in melanin production. Specifically, it increased the expression of tyrosinase, the rate-limiting enzyme in melanogenesis, and the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte development and function. nih.govmdpi.com This upregulation led to an observable increase in melanin content in both cultured human epidermal melanocytes and in organ-cultured human skin. nih.govresearchgate.net

Given the structural similarities between octatrienoic acid and decatrienoic acid, it is hypothesized that this compound may induce melanogenesis through a similar mechanism. The extended carbon chain of the deca- form might influence its lipophilicity and interaction with cellular membranes and receptors, potentially modulating the potency of its effect.

The induction of melanogenesis by these compounds is also linked to an enhancement of the cell's antioxidant defenses. The study on 2,4,6-octatrienoic acid showed an increase in the biological antioxidant potential and the expression and activity of catalase, an important antioxidant enzyme. nih.gov This dual action of promoting pigmentation and bolstering antioxidant capacity highlights the potential of such compounds in skin photoprotection.

Molecular Targets and Receptor Binding Studies

The biological effects of this compound are likely mediated through its interaction with specific molecular targets and receptors. Based on research into related trienoic acids, a key molecular target appears to be the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-gamma (PPAR-γ).

The pro-melanogenic and antioxidant effects of 2,4,6-octatrienoic acid were shown to be dependent on the activation of PPAR-γ. nih.govresearchgate.net PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a variety of cellular processes, including lipid metabolism, inflammation, and cell differentiation. The activation of PPAR-γ by 2,4,6-octatrienoic acid was a necessary step to trigger the observed increase in tyrosinase and MITF expression. nih.gov This suggests that these trienoic acids can act as ligands for PPAR-γ, initiating a signaling cascade that leads to the induction of melanogenesis.

In addition to PPARs, other potential molecular targets for trienoic acids have been identified in different biological contexts. For instance, some natural trienoic acids have been investigated for their anticancer properties and have been found to inhibit human topoisomerases I and IIα, which are crucial enzymes for DNA replication. mdpi.com While this research focused on different isomers and longer-chain trienoic acids, it opens the possibility that this compound could also interact with these or other intracellular targets, depending on the cellular context and the specific stereochemistry of the molecule.

Further receptor binding studies are necessary to definitively identify all the molecular targets of this compound and to characterize the affinity and specificity of these interactions. Such studies would provide a more complete picture of its mechanism of action and its potential for therapeutic applications.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Determinants for Biological Efficacy

The fundamental structure of deca-2,4,6-trienoic acid, a ten-carbon chain with three conjugated double bonds and a terminal carboxylic acid, forms the basis of its biological activity. The conjugated triene system is a key determinant, as it confers a specific three-dimensional shape and electronic distribution to the molecule. This, in turn, influences its ability to interact with biological targets.

Alpha, beta-unsaturated fatty acids, such as the related (2E,4E)-deca-2,4-dienoic acid, are recognized for their roles in cellular processes. The double bonds introduce kinks in the carbon chain, which affects the fluidity and integrity of cell membranes. The catabolism of these fatty acids often involves beta-oxidation, a process critical for energy production. The specific arrangement of double bonds in this compound is therefore expected to be a primary determinant of its metabolic fate and biological signaling roles.

Influence of Functional Group Modifications and Substituents

Modification of the carboxylic acid functional group or the addition of substituents to the carbon chain of this compound can significantly alter its physicochemical properties and, consequently, its biological activity. Such modifications can affect its solubility, membrane permeability, and affinity for biological targets.

A key strategy for modifying the activity of fatty acids is through esterification of the carboxylic acid group. For the related (2E,4E,6E)-octa-2,4,6-trienoic acid, esterification with natural phenolic compounds such as resveratrol (B1683913) and caffeic acid has been shown to yield new molecules with notable antioxidant and anti-inflammatory properties. nih.gov This suggests that forming esters of this compound could be a viable approach to modulate its bioactivity for potential therapeutic applications, for instance in dermocosmetics. nih.gov

Another modification of the carboxylic acid group is the formation of amides. The dehydropiperidide derivative of (2E,4E,6Z)-2,4,6-decatrienoic acid has been identified in herbs and spices, indicating that amide derivatives of this compound exist in nature. hmdb.ca This particular modification converts the carboxylic acid into a tertiary carboxylic acid amide within a tetrahydropyridine (B1245486) ring structure. hmdb.ca

| Parent Compound | Modification | Resulting Compound Class | Potential Impact on Bioactivity |

| (2E,4E,6E)-octa-2,4,6-trienoic acid | Esterification with phenols | Phenolic esters | Enhanced antioxidant and anti-inflammatory activity nih.gov |

| (2E,4E,6Z)-deca-2,4,6-trienoic acid | Amide formation with dehydropiperidine | Tetrahydropyridine amide | Natural occurrence in herbs and spices hmdb.ca |

Computational Approaches to QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling employs computational techniques to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies on this compound are not widely reported, the principles of this approach can be illustrated through studies on similar molecules. Molecular docking is a key computational tool used in QSAR to predict the binding affinity and interaction of a small molecule with a biological target. nih.gov

For example, a molecular docking study of the closely related 2,4,6-octatrienoic acid investigated its potential to interact with key proteins involved in apoptosis (programmed cell death). tjnpr.orgtjnpr.org The study predicted that 2,4,6-octatrienoic acid could bind to several apoptotic regulators, including caspases and Bcl-2 family proteins, suggesting a potential role in modulating apoptotic pathways. tjnpr.org The interactions were found to be stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces. tjnpr.org

Such computational analyses help in identifying potential molecular targets and understanding the structural basis of activity. researchgate.netmdpi.com For this compound and its derivatives, QSAR and molecular docking could be employed to:

Predict their binding affinity to various enzymes and receptors.

Identify the key structural features responsible for their biological effects.

Guide the design of new analogs with improved potency and selectivity.

| Computational Method | Application | Insights Gained |

| Molecular Docking | Prediction of binding between 2,4,6-octatrienoic acid and apoptotic proteins. tjnpr.orgtjnpr.org | Identification of potential biological targets and stabilizing interactions (hydrogen bonds, hydrophobic interactions). tjnpr.org |

| QSAR | Correlation of chemical structure with biological activity. | Elucidation of key structural descriptors for activity, guiding the design of new compounds. |

Advanced Analytical and Spectroscopic Techniques for Characterization and Quantification

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating deca-2,4,6-trienoic acid from complex matrices prior to its detection and characterization. The choice of method depends on the volatility and polarity of the compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds like this compound. units.it In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. units.it The separation is based on the differential partitioning of the analytes between the two phases.

For the analysis of fatty acids and related compounds, C18 columns are commonly employed as the stationary phase. units.it The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), sometimes with additives like acetic acid to control the pH and improve peak shape. units.it Detection is typically achieved using a UV detector, as the conjugated double bond system in this compound absorbs UV light. For instance, a method for analyzing 2,4,6-trichloroanisole, another organic compound, utilized a mobile phase of acetonitrile and water with UV detection at 210 nm. sielc.com The separation of various lipophilic toxins has been achieved in a short run time using advanced column technologies. mdpi.com

A study on the separation of nitroaromatic compounds highlighted the use of a diol functionalized column, which offered improved resolution and reduced solvent consumption compared to traditional C18 columns. plos.org This suggests that exploring different column chemistries can be beneficial for optimizing the separation of specific isomers of this compound.

Table 1: HPLC Parameters for Analysis of Related Compounds

| Parameter | Value/Description | Reference |

| Column | Newcrom R1, C18, Diol functionalized | units.itsielc.complos.org |

| Mobile Phase | Acetonitrile/Water mixtures, often with acidifiers | units.itsielc.com |

| Detection | UV at specific wavelengths (e.g., 210 nm, 220 nm) | units.itsielc.com |

| Flow Rate | Typically around 1.0 mL/min | sielc.com |

This table is interactive. Click on the headers to sort the data.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. A common derivatization method is esterification to form methyl esters, such as methyl deca-2,4,6-trienoate. medchemexpress.com

In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by a detector, such as a flame ionization detector (FID) or a mass spectrometer. GC is a powerful tool for separating complex mixtures of fatty acid methyl esters. researchgate.net The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. botanyjournals.com

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure by analyzing its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS (HRMS)

The coupling of HPLC with mass spectrometry (LC-MS) combines the separation power of LC with the detection and identification capabilities of MS. nih.gov This is a widely used technique for the analysis of complex biological and environmental samples. nih.gov After separation by the LC column, the eluent is introduced into the ion source of the mass spectrometer.

For compounds like this compound, electrospray ionization (ESI) is a common ionization technique. In ESI, a high voltage is applied to the liquid to create an aerosol, and the solvent is evaporated to produce gas-phase ions. These ions are then analyzed by the mass spectrometer.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. monash.edu This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. LC-MS/MS, or tandem mass spectrometry, involves multiple stages of mass analysis and is used to obtain detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.com For example, the fragmentation of ellagic acid glycosides in an ESI-IT-MS (ion trap) system yielded characteristic fragment ions that aided in their identification. mdpi.com

Table 2: Predicted Collision Cross Section (CCS) values for methyl (2E,4E,6Z)-deca-2,4,6-trienoate

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 181.12232 | 142.4 |

| [M+Na]+ | 203.10426 | 148.9 |

| [M-H]- | 179.10776 | 142.2 |

| [M+NH4]+ | 198.14886 | 162.8 |

| [M+K]+ | 219.07820 | 146.4 |

| [M+H-H2O]+ | 163.11230 | 137.5 |

Data sourced from PubChem. uni.lu This table is interactive.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that combines the separation capabilities of GC with the detection power of MS. f1000research.com It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in various matrices. botanyjournals.comimrpress.com

After separation in the GC column, the analyte molecules enter the ion source of the mass spectrometer, where they are typically ionized by electron ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion. The molecular ion and its characteristic fragment ions are then detected. The resulting mass spectrum is a fingerprint of the molecule and can be compared to spectral libraries for identification. nist.govnist.gov

GC-MS has been successfully used to identify a wide range of phytochemicals, including fatty acids and their esters, in plant extracts. researchgate.netf1000research.com

Advanced Ionization Methods (e.g., MALDI, DART)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional ionization methods. mdpi.com In MALDI, the analyte is co-crystallized with a matrix compound, and a pulsed laser is used to desorb and ionize the analyte molecules. The choice of matrix is crucial for successful analysis. For instance, 2,4,6-trihydroxyacetophenone (THAP) has been used as a matrix for the analysis of peptides and low-molecular-weight compounds. researchgate.net The development of novel matrices, such as those derived from α-cyano-4-hydroxycinnamic acid (CHCA), has been shown to improve the ionization efficiency for lipids. mdpi.com

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the direct analysis of samples in their native state with little or no sample preparation. In DART, a heated stream of metastable gas, typically helium or nitrogen, is directed at the sample surface, causing the desorption and ionization of analytes. These ions are then drawn into the mass spectrometer for analysis. This technique offers rapid and high-throughput analysis.

Tandem Mass Spectrometry (MSn fragmentation) for Double Bond Localization

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful tool for determining the position of double bonds within unsaturated fatty acids, a task that is challenging for conventional mass spectrometry due to the existence of numerous positional isomers with identical masses. For this compound, identifying the precise location of the three conjugated double bonds (at positions Δ², Δ⁴, and Δ⁶) is confirmative of its structure. This is typically achieved by derivatizing the double bonds to create adducts that yield structurally diagnostic fragment ions upon collision-induced dissociation (CID).

Several derivatization strategies have been developed for this purpose. These methods prevent the charge migration that occurs in underivatized polyunsaturated fatty acids (PUFAs), which leads to non-specific fragmentation.

Common Derivatization and Fragmentation Strategies:

Paternò-Büchi Reaction: This photochemical reaction involves exposing the analyte to UV light in the presence of a reagent like acetone. mdpi.com An oxetane (B1205548) ring is formed at the location of each double bond. Subsequent CID of the [M-H]⁻ ion induces a retro-Paternò-Büchi reaction, causing cleavage at the original double bond site and generating specific product ions that reveal its position. mdpi.com

Epoxidation: Treatment with reagents like meta-chloroperoxybenzoic acid (m-CPBA) converts the double bonds into epoxides. youtube.com The resulting protonated molecules, when subjected to MS/MS, fragment via cleavage of the C-C bond of the epoxide ring, producing diagnostic ion pairs that allow for unambiguous localization of the original double bonds. youtube.comorganicchemistrydata.org

Disulfide Adduct Formation: Reaction with dimethyl disulfide (DMDS) in the presence of an iodine catalyst forms a bis-methylthio derivative at each double bond. ubc.ca During MS analysis, fragmentation occurs between the two sulfur-bearing carbons, yielding ions that are characteristic of the original double bond position. ubc.ca This method is particularly useful but can become complex with an increasing number of double bonds.

For this compound, applying any of these methods would yield a series of fragment ions corresponding to cleavages at the Δ², Δ⁴, and Δ⁶ positions, confirming the conjugated triene structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the stereochemistry (i.e., the E/Z configuration) of the double bonds in this compound. The key parameters for this assignment are the proton (¹H) chemical shifts (δ) and, most importantly, the vicinal proton-proton coupling constants (³J_HH) for the olefinic hydrogens.

The geometry of a double bond can be reliably assigned based on the magnitude of the ³J coupling between the protons on that bond.

A trans (E) configuration results in a large coupling constant, typically in the range of 11–18 Hz .

A cis (Z) configuration results in a smaller coupling constant, generally between 6–15 Hz .

For the conjugated system in this compound, the ¹H NMR spectrum will show a series of complex, overlapping multiplets in the olefinic region (typically δ 5.5–7.5 ppm). Detailed analysis, often aided by 2D NMR techniques like COSY (Correlation Spectroscopy), is required to assign each proton and extract the crucial coupling constants.

For example, in the ¹H NMR spectrum of methyl (2E,4E,6Z)-deca-2,4,6-trienoate, a close analog, the coupling constant between H-2 and H-3 would be approximately 15 Hz, confirming the E configuration of the Δ² double bond. Similarly, a J value of ~15 Hz between H-4 and H-5 would indicate an E configuration at Δ⁴. The Z configuration of the Δ⁶ double bond would be confirmed by a smaller coupling constant (~10-11 Hz) between H-6 and H-7.

¹³C NMR spectroscopy complements this analysis. The chemical shifts of the sp² carbons in the conjugated system typically appear between δ 115 and 150 ppm. While the shifts themselves are influenced by a variety of factors, they can be predicted using computational methods and compared with experimental data to support structural and stereochemical assignments.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration

While this compound itself is an achiral molecule, chiroptical techniques like Electronic Circular Dichroism (ECD) are indispensable for determining the absolute configuration of its chiral derivatives. Should a chiral center be present in a molecule containing the this compound moiety, ECD provides the means to assign its three-dimensional arrangement.

ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. ruc.dk A non-zero ECD signal is only produced by chiral molecules containing a chromophore—a light-absorbing functional group. The conjugated triene system in this compound is an excellent chromophore, making its chiral derivatives well-suited for ECD analysis. ruc.dk

The modern approach to assigning absolute configuration involves a powerful combination of experimental ECD measurement and quantum chemical calculations. ruc.dkchemicalbook.com The standard workflow is as follows:

Experimental Spectrum: The ECD spectrum of the chiral compound is measured experimentally. This spectrum consists of positive or negative bands, known as Cotton effects.

Computational Modeling: A thorough conformational search is performed for one of the possible enantiomers (e.g., the R-isomer) using computational chemistry methods.

TDDFT Calculation: For each stable conformer identified, the theoretical ECD spectrum is calculated using Time-Dependent Density Functional Theory (TDDFT). ruc.dknih.gov

Spectrum Generation: The calculated spectra of the individual conformers are averaged, weighted by their Boltzmann population at the experimental temperature, to generate the final predicted ECD spectrum for that enantiomer.

Comparison and Assignment: The calculated spectrum is compared to the experimental spectrum. If the signs and general shapes of the Cotton effects match, the absolute configuration of the sample is confidently assigned as the one used in the calculation (e.g., R). If the spectra are mirror images, the sample has the opposite (S) configuration.

This combination of experimental and theoretical ECD provides a reliable, non-empirical method for the unambiguous assignment of absolute configuration to chiral molecules containing the this compound chromophore. youtube.comchemicalbook.com

Table of Mentioned Compounds

Ecological and Inter Species Interactions Involving Deca 2,4,6 Trienoic Acid and Analogs

Role in Intra- and Inter-Specific Communication (Pheromones, Kairomones)

Fatty acid-derived molecules are a significant class of semiochemicals, which are chemicals used for communication. nih.gov Many insects, particularly moths, utilize fatty acid derivatives as sex pheromones to attract mates. nih.govresearchgate.net These molecules can be highly specific, ensuring that communication occurs only between individuals of the same species. nih.gov The biosynthesis of these pheromones often starts with common fatty acids, which are then modified by specific enzymes to create the final active compound. nih.govresearchgate.net

While direct evidence for Deca-2,4,6-trienoic acid acting as a pheromone is not extensively documented, a very close analog, methyl (E,E,Z)-2,4,6-decatrienoate , has been identified as a crucial aggregation pheromone for the brown-winged green bug, Plautia stali. researchgate.net This compound attracts large numbers of these insects, which are considered major pests in orchards. researchgate.net Research has shown that the antennae of P. stali have specialized odorant-binding proteins that recognize this specific methyl ester, triggering an electrophysiological response. researchgate.net This demonstrates the vital role of the deca-2,4,6-trienoate structure in insect communication.

In some instances, pheromones can be intercepted by other species, in which case they function as kairomones. A kairomone is a semiochemical that benefits the receiver at the expense of the emitter. For example, a predator might use an insect's pheromone to locate its prey. While not specifically documented for this compound, this is a common phenomenon in chemical ecology.

Table 1: Examples of Fatty Acid-Derived Pheromones

| Compound | Species | Function |

| Methyl (E,E,Z)-2,4,6-decatrienoate | Plautia stali (Brown-winged green bug) | Aggregation Pheromone researchgate.net |

| Methyl (E,Z,Z)-2,4,6-decatrienoate | Thyanta pallidovirens (Red-shouldered stink bug) | Sex Pheromone researchgate.net |

| (E,E)-8,10-Dodecadien-1-ol | Cydia pomonella (Codling moth) | Sex Pheromone |

| (Z)-11-Hexadecenal | Helicoverpa zea (Corn earworm) | Sex Pheromone |

Chemical Defense Mechanisms in Organisms (e.g., Algae, Microorganisms)

Polyunsaturated fatty acids (PUFAs) are known to possess antimicrobial properties and can serve as a form of chemical defense for the organisms that produce them. nih.govmdpi.comnih.gov The mechanisms by which these fatty acids inhibit microbial growth are multifaceted and can include the disruption of the bacterial cell membrane, interference with the electron transport chain, and inhibition of essential enzymes. nih.gov

Several studies have highlighted the antimicrobial and anti-biofilm activities of omega-3 PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) against a range of bacteria, including multi-drug resistant strains. nih.govmdpi.comnih.gov For instance, EPA and DHA have been shown to be effective against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa. nih.govnih.gov Given that this compound is a polyunsaturated fatty acid, it is plausible that it could exert similar antimicrobial effects as part of a chemical defense strategy in the organisms that synthesize it.

In marine environments, some algae produce halogenated compounds and other secondary metabolites as a defense against microbial fouling. mdpi.com While specific research on the role of this compound in algal defense is limited, the production of various fatty acids with antimicrobial activity is a known defense mechanism in these organisms. mdpi.com

Table 2: Antimicrobial Activity of Selected Polyunsaturated Fatty Acids

| Fatty Acid | Target Microorganism(s) | Observed Effect | Reference |

| Eicosapentaenoic acid (EPA) | S. aureus, S. epidermidis, P. aeruginosa | Antimicrobial and anti-biofilm activity | nih.govnih.gov |

| Docosahexaenoic acid (DHA) | S. aureus, S. epidermidis | Antimicrobial and anti-biofilm activity | nih.govnih.gov |

| Eicosapentaenoic acid (EPA) | Bacillus cereus, Klebsiella pneumoniae | Inhibitory | mdpi.com |

| Docosahexaenoic acid (DHA) | Porphyromonas gingivalis, Fusobacterium nucleatum | Eradication of biofilms | mdpi.com |

Influence on Microbial Communities and Ecological Dynamics (e.g., Rhizosphere microbiome)

The rhizosphere, the soil region directly influenced by plant roots, is a hub of microbial activity. nih.govnih.gov Plants release a variety of compounds, known as root exudates, which include sugars, amino acids, and fatty acids. nih.govfrontiersin.org These exudates play a crucial role in shaping the composition and function of the rhizosphere microbiome. nih.govnih.gov

Computational Chemistry and in Silico Modeling of Deca 2,4,6 Trienoic Acid

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., PM3, HF, DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. Methods such as Parameterized Model number 3 (PM3), Hartree-Fock (HF), and Density Functional Theory (DFT) offer varying levels of accuracy and computational cost for predicting molecular geometries, energies, and electronic properties.

Parameterized Model number 3 (PM3) is a semi-empirical method that simplifies calculations by using parameters derived from experimental data. nih.gov It is computationally less intensive, making it suitable for initial analyses of large molecules.

Hartree-Fock (HF) is an ab initio method that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. While more rigorous than semi-empirical methods, HF does not fully account for electron correlation, which can be important for describing the delocalized π-system in deca-2,4,6-trienoic acid.

Density Functional Theory (DFT) has emerged as a popular and powerful method that balances accuracy and computational efficiency. nih.gov DFT calculates the electronic energy based on the electron density, inherently including some effects of electron correlation. For conjugated systems like this compound, DFT can provide accurate predictions of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These frontier orbitals are crucial in determining the molecule's reactivity and its potential to act as an electron donor or acceptor.

A hypothetical study on this compound using DFT could reveal the distribution of electron density, highlighting the electron-rich and electron-poor regions of the molecule. This information is valuable for predicting sites of potential chemical reactions and intermolecular interactions.

| Computational Method | Key Features | Application to this compound |

| PM3 | Semi-empirical, computationally fast. nih.gov | Initial geometry optimization and electronic property estimation. |

| HF | Ab initio, neglects electron correlation. | Basic electronic structure and orbital energy calculations. |

| DFT | Based on electron density, includes electron correlation. nih.gov | Accurate prediction of HOMO-LUMO gap, charge distribution, and reactivity. |

Molecular Docking and Protein-Ligand Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). nih.gov This method is instrumental in drug discovery and in understanding the biological activity of natural compounds. nih.gov For this compound, molecular docking could identify potential protein targets and elucidate the molecular basis of its bioactivity.

The process involves placing the three-dimensional structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. A high docking score suggests a favorable interaction.

While specific molecular docking studies on this compound are not widely reported, studies on similar molecules like 2,4,6-octatrienoic acid have explored interactions with apoptotic proteins such as caspases and Bcl-2 family members. tjnpr.orgtjnpr.org These studies suggest that the conjugated fatty acid structure can fit into the binding pockets of these proteins, forming hydrogen bonds and hydrophobic interactions. tjnpr.orgtjnpr.org

A hypothetical docking study of this compound could target enzymes involved in fatty acid metabolism or signaling pathways. For instance, enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in inflammation, could be potential targets. The results would predict the binding mode and affinity, providing insights into whether this compound might act as an inhibitor or modulator of these enzymes.

| Potential Protein Target | Biological Function | Predicted Interaction Type |

| Cyclooxygenase (COX) | Inflammation, prostaglandin (B15479496) synthesis | Hydrophobic interactions with the acyl chain, hydrogen bonding with the carboxylic acid group. |

| Lipoxygenase (LOX) | Inflammation, leukotriene synthesis | Similar to COX, with potential for specific interactions with the active site iron. |

| Apoptotic Proteins (e.g., Bcl-2) | Regulation of programmed cell death | Insertion of the hydrophobic tail into the binding groove, with the carboxylate forming polar contacts. tjnpr.orgtjnpr.org |

| Fatty Acid Binding Proteins (FABPs) | Intracellular transport of fatty acids | The fatty acid would likely bind in the internal cavity, stabilized by both hydrophobic and electrostatic interactions. |

Structure Prediction and Conformational Analysis

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them.

Computational methods like molecular mechanics and quantum chemical calculations can be used to explore the conformational landscape of this compound. By systematically rotating the single bonds in the molecule, a potential energy surface can be generated, revealing the most stable conformers. This information is crucial for understanding how the molecule might fit into a protein binding site or interact with a cell membrane.

Analysis of polyunsaturated fatty acids has shown that the conformation is key to their biological function. aocs.org The specific arrangement of double bonds in this compound will dictate its shape and how it presents its functional groups for interaction.

| Structural Feature | Influence on Conformation |

| Conjugated π-system | Planarity of the conjugated portion of the chain. |

| (E/Z) Isomerism | Determines the overall shape (linear vs. bent). |

| Carboxylic acid group | Can act as a hydrogen bond donor and acceptor, influencing interactions. |

| Alkyl tail | Provides hydrophobicity and flexibility. |

Bioinformatics for Pathway Elucidation and Gene Cluster Analysis

Many natural products, including fatty acids with unique structures, are synthesized by complex enzymatic machinery encoded by biosynthetic gene clusters (BGCs). Bioinformatics tools are essential for identifying and analyzing these BGCs in the genomes of producing organisms, which can provide insights into the biosynthesis of compounds like this compound.

The biosynthesis of polyunsaturated fatty acids often involves polyketide synthases (PKSs). nih.govebi.ac.uk These are large, multi-domain enzymes that iteratively condense small carboxylic acid units to build up the carbon chain. ebi.ac.uk The specific domains within the PKS determine the structure of the final product, including the number and position of double bonds.

A bioinformatics approach to elucidating the biosynthesis of this compound would involve:

Genome Mining: Searching the genome of a known or potential producing organism for sequences homologous to known PKS genes.

Gene Cluster Annotation: Identifying the full set of genes in the cluster and predicting their functions based on sequence similarity to genes with known functions (e.g., ketosynthases, acyltransferases, dehydratases). The dehydratase domain is particularly important for the formation of double bonds. ebi.ac.uk

Pathway Prediction: Based on the annotated genes, a hypothetical biosynthetic pathway for this compound can be proposed. For a C10 trienoic acid, the PKS would likely catalyze four condensation reactions.

Phylogenetic Analysis: Comparing the identified PKS genes to those from other organisms can provide evolutionary insights and help to classify the type of PKS system. nih.gov

While a specific BGC for this compound has not been definitively characterized in the literature, the general principles of PKS bioinformatics provide a clear roadmap for its discovery and analysis. nih.govnih.gov

| Bioinformatic Tool/Approach | Purpose in Pathway Elucidation |

| antiSMASH / BLAST | Identification of biosynthetic gene clusters in genomic data. |

| Pfam / InterProScan | Annotation of protein domains within the PKS enzymes. ebi.ac.ukebi.ac.uk |

| Phylogenetic analysis | Understanding the evolutionary relationships of the biosynthetic enzymes. nih.gov |

| Metabolic reconstruction | Proposing a step-by-step biosynthetic pathway. |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of polyketides like deca-2,4,6-trienoic acid is governed by large, multifunctional enzymes known as polyketide synthases (PKSs). semanticscholar.org These enzymatic systems, typically encoded by clustered genes in an organism's genome, assemble the carbon backbone of the molecule. nih.gov However, the specific PKS gene clusters and the precise enzymatic machinery responsible for the synthesis of this compound are not well-defined.

Future research must focus on genome mining and functional characterization to identify the specific PKS systems involved. A key challenge in polyketide biosynthesis is that the order of genes in a biosynthetic gene cluster (BGC) does not always correspond to the sequence of enzymatic reactions. plos.orgnih.gov Therefore, a primary avenue of research will be to identify and characterize the specific enzymes—including the ketosynthase (KS), acyltransferase (AT), and dehydratase (DH) domains—that construct the ten-carbon chain and introduce the three conjugated double bonds with specific stereochemistry. Uncovering these novel enzymes and their organization will not only illuminate the natural production of this compound but also provide new biocatalytic tools for synthetic biology applications. sciepublish.com

Development of Advanced Stereoselective Synthetic Strategies

The biological activity of this compound is intrinsically linked to the geometry (E/Z configuration) of its three double bonds. The stereoselective synthesis of such polyunsaturated systems presents a significant chemical challenge. nih.gov While methods like the Wittig reaction are common, they often yield mixtures of isomers, complicating purification and analysis. nih.gov

Future synthetic strategies must prioritize high stereoselectivity to access specific isomers for biological testing. Promising avenues include the development and application of novel catalytic methods, such as the titanium-catalyzed cross-cyclomagnetation of 1,2-dienes, which has been successfully used for other trienoic acids. nih.gov Another advanced approach involves using naturally occurring polyunsaturated fatty acids as starting materials, leveraging their pre-existing double bonds to simplify the synthetic route. nih.govresearchgate.net Refining these and other organometallic and enzymatic strategies will be crucial for producing isomerically pure this compound and its derivatives, enabling a precise exploration of their structure-activity relationships.

Deeper Understanding of Molecular Mechanisms and Signaling Networks

Preliminary research on related trienoic acids has shown that they can exhibit significant biological activities, including the induction of apoptosis in cancer cells and the inhibition of key enzymes like topoisomerase I. nih.gov These effects are mediated through complex interactions with intracellular signaling pathways. mdpi.com For this compound, the specific molecular targets and the signaling cascades it modulates are largely unknown.

Future investigations should employ techniques like multiplex assays to simultaneously assess the compound's impact on a wide range of signaling pathways, such as those involving CREB, JNK, NFkB, p38, and Akt kinases. nih.govmdpi.com Understanding how this compound or its metabolites interact with these networks is essential for determining its potential as a therapeutic agent. Research should focus on identifying direct protein targets, understanding how the compound affects protein phosphorylation, and elucidating its role in modulating gene expression related to cell proliferation, inflammation, and apoptosis.

Integration of Omics Data for Systems-Level Understanding

To capture the full biological context of this compound, a systems-level approach integrating multiple "omics" datasets is necessary. nih.gov This involves combining genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of the compound's lifecycle—from its synthesis to its ultimate effects on the cell or organism. researchgate.net

Future research should aim to generate a multi-omics atlas for organisms that produce this compound. researchgate.net By correlating gene expression (transcriptomics) with protein abundance (proteomics) and metabolite profiles (metabolomics), researchers can identify the regulatory networks that control its biosynthesis and the downstream pathways it influences. nih.gov Such an integrated approach can reveal complex relationships and feedback loops that would be missed by single-data-type analysis, providing a holistic view of the compound's function in a biological system. nih.gov

Exploration of Ecological Roles in Underserved Ecosystems

The ecological significance of fatty acids is vast, ranging from their role in plant-microbe interactions to their use as chemical signals. nih.govmdpi.com For instance, the methyl ester of (2E,4E,6Z)-deca-2,4,6-trienoic acid is known to function as an aggregation pheromone for the brown-winged green bug, Plautia stali. medchemexpress.comchemicalbook.com This highlights a clear signaling role, yet the function of the free acid in this and other ecosystems remains unexplored.

Future ecological research should investigate the role of this compound in diverse and often overlooked environments. This includes studying its function in the rhizosphere, the soil region surrounding plant roots, where microbial communities influence plant health and nutrient cycling. mdpi.comfrontiersin.org Research could explore whether the acid acts as a signaling molecule for symbiotic or pathogenic microbes, influences biofilm formation, or contributes to plant defense mechanisms against pests and diseases. nih.gov Understanding these ecological roles is critical for applications in sustainable agriculture and for appreciating the chemical dialogues that structure natural communities.

Advancements in Computational Predictive Modeling

The complexity and sheer volume of genomic and chemical data necessitate the use of advanced computational tools. semanticscholar.org In the context of this compound, computational modeling can accelerate discovery in both biosynthesis and function.

A key future direction is the development of more accurate in silico models for predicting polyketide products directly from PKS gene sequences. plos.orgnih.gov By analyzing the amino acid sequences of key enzymatic domains, machine learning algorithms can be trained to predict the structure and stereochemistry of the final product, bypassing laborious experimental characterization. sciepublish.com Furthermore, molecular docking simulations can predict how different isomers of this compound bind to potential protein targets, helping to prioritize experimental validation of its molecular mechanisms. nih.gov These predictive models will be indispensable for navigating the vast chemical space of polyketides and for designing novel molecules with desired biological activities.

Data Tables

Table 1: Isomers and Derivatives of Deca-trienoic Acid

| Compound Name | Molecular Formula | PubChem CID | Notes |

| (2E,4E,6Z)-Deca-2,4,6-trienoic acid | C₁₀H₁₄O₂ | 21158961 | An isomer of this compound. uni.lu |

| Methyl (2E,4E,6Z)-deca-2,4,6-trienoate | C₁₁H₁₆O₂ | 51544-64-0 | Methyl ester derivative; insect pheromone. medchemexpress.comchemicalbook.com |

| (2E)-Deca-2,4,6-trienoic acid | C₁₀H₁₄O₂ | 150146970 | A stereoisomer of this compound. nih.gov |

| Deca-2,4,6-trienal | C₁₀H₁₄O | 53763665 | The corresponding aldehyde. nih.gov |

| (2E,4E,7E)-Deca-2,4,7-trienoic acid | C₁₀H₁₄O₂ | 18916326 | A positional isomer. nih.gov |

Table 2: Summary of Future Research Directions

| Research Area | Key Objective | Methodologies |

| Biosynthesis | Identify specific PKS enzymes and pathways for this compound. | Genome Mining, Gene Cluster Expression, Enzyme Assays. nih.govsciepublish.com |

| Synthetic Strategy | Develop highly stereoselective syntheses for specific isomers. | Catalysis (e.g., Ti-catalyzed coupling), Bio-inspired Synthesis. nih.govnih.gov |

| Molecular Mechanisms | Elucidate cellular targets and signaling pathways. | Multiplex Kinase Assays, Apoptosis Studies, Enzyme Inhibition Assays. nih.govmdpi.com |

| Omics Integration | Achieve a systems-level understanding of the compound's role. | Transcriptomics, Proteomics, Metabolomics, Network Analysis. nih.govresearchgate.net |

| Ecological Roles | Discover functions in plant-microbe, insect, and soil ecosystems. | Field Studies, Rhizosphere Analysis, Behavioral Assays. medchemexpress.commdpi.com |

| Computational Modeling | Predict biosynthesis and function from sequence and structural data. | Machine Learning, In Silico PKS Analysis, Molecular Docking. plos.orgnih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Deca-2,4,6-trienoic acid, and how do reaction conditions influence isomer purity?

- Methodological Answer : Synthesis of this compound typically involves conjugated polyene formation via Wittig or Horner-Wadsworth-Emmons reactions. Key variables include temperature, solvent polarity, and catalyst choice. For example, low temperatures (<0°C) in THF may favor cis-isomer retention, while polar aprotic solvents (e.g., DMF) promote trans-configurations. Characterization via -NMR (olefinic proton coupling constants) and GC-MS is critical to assess isomer ratios .

Q. How can researchers validate the structural integrity of this compound derivatives in biological assays?

- Methodological Answer : Post-synthesis validation requires orthogonal techniques:

- Chromatography : HPLC with UV detection (λ = 230–260 nm) to monitor degradation.

- Spectroscopy : IR for carbonyl (1700–1750 cm) and conjugated diene/triene (1600–1650 cm) functional groups.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile moieties .

Q. What in vitro models are suitable for initial screening of this compound’s bioactivity?

- Methodological Answer : Prioritize cell lines with relevant receptor targets (e.g., GPCRs for pheromone studies). Use dose-response curves (0.1–100 µM) with controls (e.g., unsaturated fatty acid analogs). Normalize data to vehicle-treated cells and validate via triplicate runs with statistical power analysis (α = 0.05, β = 0.2) .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor binding affinity be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., radioligand vs. FRET-based methods). Standardize protocols:

- Use recombinant receptors in a uniform expression system (e.g., HEK293 cells).

- Apply Hill slope analysis to distinguish allosteric vs. orthosteric binding.

- Cross-validate with in silico docking (AutoDock Vina) and mutagenesis studies to identify critical binding residues .

Q. What strategies optimize this compound’s stability in long-term ecological studies?

- Methodological Answer : Degradation in environmental matrices (soil/water) can be mitigated via:

- Microencapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles (size: 100–200 nm).

- Light Protection : Add UV absorbers (e.g., titanium dioxide) to formulations.

- Kinetic Modeling : Apply first-order decay models () under varying pH/temperature conditions .

Q. How do structural modifications of this compound alter its interaction with lipid membranes?

- Methodological Answer : Employ molecular dynamics (MD) simulations (GROMACS) with lipid bilayers (POPC/POPE). Vary acyl chain length, double-bond positioning, and carboxylate ionization states. Validate experimentally via fluorescence anisotropy (DPH probes) and Langmuir trough measurements for surface pressure-area isotherms .

Data Analysis and Reproducibility

Q. What statistical approaches address variability in this compound’s dose-response data?

- Methodological Answer : Use mixed-effects models to account for batch-to-batch variability. Apply bootstrap resampling (≥1000 iterations) to estimate 95% confidence intervals for EC values. Report effect sizes (Cohen’s d) rather than relying solely on p-values .

Q. How can researchers ensure reproducibility in this compound synthesis across labs?

- Methodological Answer : Adopt the following:

- Detailed Protocols : Specify exact molar ratios, solvent grades, and inert atmosphere conditions.

- Reference Standards : Share characterized samples via repositories (e.g., ChEBI).

- Collaborative Trials : Conduct interlaboratory studies with blinded samples to quantify reproducibility limits (e.g., RSD ≤ 15%) .

Tables for Key Data

Table 1 : Stability of this compound Under Environmental Conditions

Table 2 : Comparison of Bioactivity Assays for this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.